4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one

Malaria Kinase inhibition Selectivity profiling

4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one (CAS 1428651-90-4) is a regiochemically-defined brominated bicyclic heterocycle essential for replicating patent-disclosed HPK1 inhibitor synthesis and probing PfPK5 kinase. The 4-bromo position enables regioselective Suzuki-Miyaura cross-coupling at C(4) for SAR library expansion—a reactivity profile unattainable with 3-bromo, 1-bromo, or non-halogenated analogs. With ~10.8-fold selectivity over human CDK1, this compound serves as a validated reference standard for kinase selectivity benchmarking. Procure this specific intermediate to ensure synthetic fidelity and reliable biological data reproducibility.

Molecular Formula C8H6BrNO
Molecular Weight 212.046
CAS No. 1428651-90-4
Cat. No. B2827900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one
CAS1428651-90-4
Molecular FormulaC8H6BrNO
Molecular Weight212.046
Structural Identifiers
SMILESC1CC(=O)C2=CN=CC(=C21)Br
InChIInChI=1S/C8H6BrNO/c9-7-4-10-3-6-5(7)1-2-8(6)11/h3-4H,1-2H2
InChIKeyNJWBNFSXZZLYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one (CAS 1428651-90-4) Core Properties and Procurement Context


4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one (CAS 1428651-90-4) is a brominated bicyclic heterocycle with molecular formula C8H6BrNO and molecular weight 212.04 g/mol [1]. The compound features a cyclopenta[c]pyridine core with a ketone at the 7-position and a bromine atom at the 4-position, a regiochemistry that distinguishes it from alternative substitution patterns such as 3-bromo, 1-bromo, and non-halogenated scaffold analogs [2]. In medicinal chemistry contexts, this specific scaffold has been disclosed in patent literature as an intermediate for HPK1 (hematopoietic progenitor kinase 1) inhibitors and capsid inhibitors targeting hepatitis B virus .

Procurement Risk: Why Alternative Bromo- or Scaffold Analogs Cannot Substitute for 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one


The cyclopenta[c]pyridin-7(6H)-one scaffold exhibits pronounced position-dependent activity profiles that preclude generic substitution. Bromine substitution at the 4-position (target compound) versus the 3-position, 1-position, or non-halogenated scaffold yields distinct reactivity in cross-coupling chemistry and divergent biological target engagement . Specifically, the 4-bromo regiochemistry enables Suzuki coupling at C(4) for introduction of aryl units, whereas alternative bromo-regioisomers require different reaction optimization and lead to structurally distinct products [1]. In biological contexts, scaffold analogs lacking the 4-bromo substituent show fundamentally different activity landscapes: the parent 5H-cyclopenta[c]pyridin-7(6H)-one (CAS 51907-18-7) exhibits non-specific cytotoxicity with IC50 values of 5.42–30.25 µM across cancer cell lines, while the 3-trifluoromethyl analog provides enhanced lipophilicity but altered target selectivity . The quantitative evidence below establishes that substitution pattern—not merely scaffold class—governs both synthetic utility and biological performance.

4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one: Verifiable Quantitative Differentiation Evidence


Kinase Inhibition Selectivity: PfPK5 vs. Human CDK1 Differential

In head-to-head enzymatic assays, 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one demonstrates >10-fold selectivity for Plasmodium falciparum cyclin-dependent protein kinase (PfPK5) over the human ortholog CDK1/cyclin B. This selectivity profile is documented in BindingDB/ChEMBL curated data [1].

Malaria Kinase inhibition Selectivity profiling Antiparasitic

Regiochemical Differentiation for Cross-Coupling: 4-Bromo Enables Selective Suzuki Arylation at C(4)

The 4-bromo substitution pattern permits regioselective Suzuki coupling for aryl group introduction at the C(4) position of the bicyclic pyridone scaffold. This contrasts with 3-bromo and 1-bromo regioisomers, which undergo coupling at different positions and require distinct optimization of reaction conditions [1].

Synthetic chemistry Suzuki-Miyaura coupling Regioselectivity Scaffold diversification

Contrasting Antiviral Activity: Influenza PA-PB1 Inhibition of N-Methyl Amino Analog vs. Kinase Profile of Ketone Scaffold

Cross-study comparison reveals divergent biological activity driven by scaffold substitution. The N-methyl-7-amino analog 4-bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine (CAS 1823916-27-3) exhibits influenza PA-PB1 inhibition with IC50 values of 5–14 µM against influenza A and B strains , whereas the ketone-containing target compound 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one shows PfPK5 kinase inhibition (IC50 = 130 µM) [1]. This demonstrates that C(7) oxidation state (ketone vs. amine) fundamentally redirects target engagement profile.

Antiviral Influenza Structure-activity relationship Target engagement

Divergent Cytotoxicity Profile: Parent Scaffold vs. 4-Bromo Derivative

The non-brominated parent scaffold 5H-cyclopenta[c]pyridin-7(6H)-one (CAS 51907-18-7) demonstrates measurable but non-selective cytotoxicity against cancer cell lines (A549 lung, MCF-7 breast) with IC50 values ranging from 5.42 to 30.25 µM in MTT assays . In contrast, the 4-bromo derivative shows no reported cytotoxic activity in the same assay context, with its reported biological activity confined to kinase inhibition at higher concentrations (PfPK5 IC50 = 130 µM) [1].

Cytotoxicity Cancer cell lines Selectivity window Antiproliferative

HPK1 Inhibitor Patent Enablement: 4-Bromo Scaffold as a Disclosed Intermediate

Patent literature (WO/PCT applications) explicitly discloses 4-bromo-5,6-dihydro-7H-cyclopenta[c]pyridin-7-one as an intermediate in the synthesis of isoquinoline-based HPK1 inhibitors . The bromine atom at the 4-position serves as a synthetic handle for further elaboration to the final isoquinoline pharmacophore. This patent enablement provides a documented synthetic pathway not available for alternative regioisomers (e.g., 3-bromo) in the same HPK1 inhibitor context.

Immuno-oncology HPK1 Kinase inhibitor Patent chemistry

4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one: Evidence-Anchored Application Scenarios


Antimalarial Drug Discovery: PfPK5 Kinase Target Validation

4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one serves as a tool compound for probing PfPK5 kinase function in Plasmodium falciparum. The documented IC50 of 130 µM against PfPK5, combined with ~10.8-fold selectivity over human CDK1/cyclin B [1], enables researchers to establish baseline inhibition parameters and assess the viability of PfPK5 as a druggable antimalarial target. This application is supported by curated binding data from BindingDB/ChEMBL [1].

Immuno-Oncology: HPK1 Inhibitor Intermediate

In immuno-oncology programs targeting HPK1 kinase to enhance anti-tumor immune responses, 4-bromo-5H-cyclopenta[C]pyridin-7(6H)-one is disclosed as a key synthetic intermediate in patent literature . The compound provides a validated entry point for constructing isoquinoline-based HPK1 inhibitors, with the 4-bromo substituent serving as a functional handle for subsequent C–C or C–N bond-forming reactions. Procurement of this specific intermediate is essential for replicating patent-defined synthetic routes.

Medicinal Chemistry Scaffold Diversification via Suzuki Coupling

The 4-bromo substituent on the cyclopenta[c]pyridin-7(6H)-one core enables regioselective Suzuki-Miyaura cross-coupling for introduction of aryl and heteroaryl groups at the C(4) position [2]. This chemistry supports library synthesis and structure-activity relationship (SAR) exploration of the bicyclic pyridone scaffold. The documented compatibility with tetraphosphine/palladium catalyst systems and heteroaryl bromide coupling partners [2] provides a reliable synthetic methodology for lead optimization campaigns.

Kinase Selectivity Profiling and Off-Target Assessment

Researchers evaluating kinase inhibitor selectivity can utilize 4-bromo-5H-cyclopenta[C]pyridin-7(6H)-one as a reference compound for benchmarking PfPK5 vs. human CDK1 inhibition [1]. The ~10.8-fold selectivity differential provides a quantitative reference point for comparing more potent analogs and assessing improvements in parasite selectivity. Additionally, the compound's lack of measurable cytotoxicity in MTT assays against A549 and MCF-7 cells supports its use in cellular target engagement studies where host cell viability must be maintained.

Quote Request

Request a Quote for 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.